molecular formula C6H13O10P B026668 6-Phosphogluconic acid trisodium salt CAS No. 53411-70-4

6-Phosphogluconic acid trisodium salt

Cat. No.: B026668
CAS No.: 53411-70-4
M. Wt: 276.14 g/mol
InChI Key: BIRSGZKFKXLSJQ-UHFFFAOYSA-N
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Description

6-Phosphogluconic acid trisodium salt is a chemical compound with the molecular formula C6H10Na3O10P. It is a trisodium salt of 6-phosphogluconic acid, an important intermediate in the pentose phosphate pathway. This compound is known for its role as a potent and competitive inhibitor of phosphoglucose isomerase, an enzyme involved in glucose metabolism .

Mechanism of Action

Target of Action

The primary target of 6-Phosphogluconic acid trisodium salt is the enzyme Phosphoglucose Isomerase (PGI) . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate .

Mode of Action

This compound acts as a competitive inhibitor of Phosphoglucose Isomerase . It binds to the active site of the enzyme, preventing the binding of the substrate, glucose-6-phosphate . The inhibition constants (Ki) for glucose 6-phosphate and fructose 6-phosphate are 48 μM and 42 μM, respectively .

Biochemical Pathways

The compound plays a significant role in the Pentose Phosphate Pathway (PPP) . In the oxidative phase of PPP, 6-Phosphogluconic acid is formed from 6-phosphogluconolactone by 6-phosphogluconolactonase . It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .

Pharmacokinetics

Given its solubility in water , it is likely to have good bioavailability

Result of Action

The inhibition of PGI by this compound can impact glucose metabolism, potentially leading to alterations in energy production within the cell . Additionally, its role in the PPP can influence the production of NADPH, a crucial molecule in various cellular processes including the detoxification of reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its interaction with PGI . Additionally, temperature can influence the compound’s stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phosphogluconic acid trisodium salt can be prepared enzymatically. The enzymatic preparation involves the use of specific enzymes to catalyze the conversion of glucose-6-phosphate to 6-phosphogluconic acid, which is then neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the enzymatic method due to its efficiency and specificity. The process includes the fermentation of glucose-6-phosphate using microorganisms that produce the necessary enzymes. The resulting 6-phosphogluconic acid is then purified and reacted with sodium hydroxide or sodium carbonate to obtain the trisodium salt .

Chemical Reactions Analysis

Types of Reactions

6-Phosphogluconic acid trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phosphogluconic acid trisodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the study of enzyme kinetics and metabolic pathways.

    Biology: It serves as a metabolic intermediate in the pentose phosphate pathway, which is crucial for cellular processes such as nucleotide synthesis and redox balance.

    Medicine: It is used in research related to metabolic disorders and cancer, as it plays a role in cellular metabolism and oxidative stress.

    Industry: It is used in the production of biochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Glucose-6-phosphate
  • Ribulose-5-phosphate
  • 3-Phosphoglyceric acid

Uniqueness

6-Phosphogluconic acid trisodium salt is unique due to its specific role as an inhibitor of phosphoglucose isomerase. Unlike glucose-6-phosphate and ribulose-5-phosphate, which are substrates in metabolic pathways, this compound acts as a regulatory molecule, modulating the activity of key enzymes. This makes it a valuable tool in research focused on metabolic regulation and enzyme kinetics .

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSGZKFKXLSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53411-70-4
Record name d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC316735
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Phosphogluconic acid trisodium salt
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